molecular formula C11H9BrN2O B13743474 7-Bromo-8-methylquinoline-3-carboxamide

7-Bromo-8-methylquinoline-3-carboxamide

Cat. No.: B13743474
M. Wt: 265.11 g/mol
InChI Key: DPZISJBQNHUBNG-UHFFFAOYSA-N
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Description

7-Bromo-8-methylquinoline-3-carboxamide is a chemical compound with the molecular formula C11H9BrN2O. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. The compound features a bromine atom at the 7th position, a methyl group at the 8th position, and a carboxamide group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-methylquinoline-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with 7-Bromo-8-methylquinoline-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid group is converted to a carboxamide group using reagents such as thionyl chloride (SOCl2) to form the acid chloride, followed by reaction with ammonia (NH3) or an amine to yield the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Reactor Setup: Use of stainless steel reactors with temperature and pressure control.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-8-methylquinoline-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.

    Amidation and Esterification: The carboxamide group can participate in further functionalization.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Formation of azido or alkylated derivatives.

    Oxidation: Formation of quinoline N-oxide.

    Reduction: Formation of reduced quinoline derivatives.

Scientific Research Applications

7-Bromo-8-methylquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-8-methylquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase or topoisomerase, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by activating caspase pathways.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-3-methylquinoline: Similar structure but lacks the carboxamide group.

    7-Bromo-3-methylquinoline: Similar structure but with the bromine atom at a different position.

    Quinoline-3-carboxamide: Lacks the bromine and methyl groups.

Uniqueness

7-Bromo-8-methylquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, methyl group, and carboxamide group allows for diverse chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

7-bromo-8-methylquinoline-3-carboxamide

InChI

InChI=1S/C11H9BrN2O/c1-6-9(12)3-2-7-4-8(11(13)15)5-14-10(6)7/h2-5H,1H3,(H2,13,15)

InChI Key

DPZISJBQNHUBNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC(=CN=C12)C(=O)N)Br

Origin of Product

United States

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